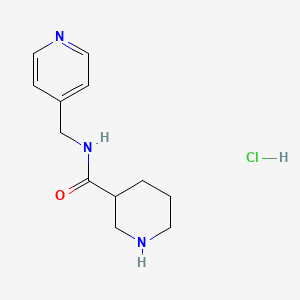
4,4',4''-トリベンゾイルアミン
概要
説明
4,4’,4’'-Nitrilotribenzoic acid: is an organic compound with the molecular formula C21H15NO6 . It is a tricarboxylic acid derivative of triphenylamine, characterized by its three carboxyl groups attached to the benzene rings. This compound is known for its luminescent properties and has applications in various scientific fields, including materials science and chemistry .
科学的研究の応用
4,4’,4’'-Nitrilotribenzoic acid has a wide range of applications in scientific research:
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with unique structural and luminescent properties
Chemistry: The compound serves as a building block for the synthesis of various organic molecules and polymers
Biology: It has been utilized in the detection of human pathogens due to its luminescent properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
準備方法
Synthetic Routes and Reaction Conditions: 4,4’,4’'-Nitrilotribenzoic acid is typically synthesized through a multi-step chemical process. The synthesis involves the nitration of triphenylamine, followed by the hydrolysis of the nitrated product to introduce the carboxyl groups. The reaction conditions often include the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 4,4’,4’'-Nitrilotribenzoic acid may involve large-scale nitration and hydrolysis processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions: 4,4’,4’'-Nitrilotribenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products: The major products formed from these reactions include functionalized derivatives of 4,4’,4’'-Nitrilotribenzoic acid, such as amino, hydroxyl, and alkyl-substituted compounds .
作用機序
The mechanism of action of 4,4’,4’'-Nitrilotribenzoic acid involves its interaction with various molecular targets and pathways:
Luminescence: The compound exhibits luminescent properties due to its conjugated π-electron system, which allows it to absorb and emit light.
Polymerization: The compound can initiate polymerization reactions, leading to the formation of polybenzimidazole films and other polymeric materials.
類似化合物との比較
4,4’,4’'-Nitrilotribenzoic acid can be compared with other similar compounds, such as:
4,4’,4’'-Tricarboxytriphenylamine: This compound has similar structural features but differs in its electronic properties and reactivity.
4,4’,4’'-Tricarboxyl triphenylamine: Another closely related compound with distinct applications in materials science and chemistry.
Uniqueness: 4,4’,4’'-Nitrilotribenzoic acid stands out due to its unique combination of luminescent properties, catalytic activity, and versatility in various chemical reactions. Its ability to form coordination polymers and MOFs with diverse structural motifs further enhances its scientific and industrial significance .
特性
IUPAC Name |
4-(4-carboxy-N-(4-carboxyphenyl)anilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBUOOBGPZWCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4',4''-Nitrilotribenzoic acid?
A1: 4,4',4''-Nitrilotribenzoic acid has the molecular formula C21H15NO6 and a molecular weight of 377.36 g/mol.
Q2: Is there any spectroscopic data available for H3NTB?
A2: While the provided research papers don't delve deep into spectroscopic characterization, they primarily utilize single-crystal X-ray diffraction to determine the structure of H3NTB-based MOFs. Further investigation into spectroscopic databases may reveal additional information.
Q3: How does the choice of solvent influence the synthesis of H3NTB-based frameworks?
A3: Research indicates that solvent selection plays a crucial role in determining the final structure and dimensionality of H3NTB-based assemblies. For instance, using H3NTB with Uranium(IV) precursors under different solvent conditions can yield either a 3D neutral polymer [U3(NTB)4] or a 2D cationic polymer [U(NTB)(NMP)3]I. []
Q4: Are there any notable examples of stable H3NTB-based MOFs?
A4: Yes, several studies highlight the robustness of H3NTB-based MOFs. For example, a series of lanthanide-based MOFs (1-Ln) synthesized using H3NTB demonstrated remarkable stability and permanent porosity for Ar and CO2 adsorption. [, ]
Q5: What catalytic properties do H3NTB-based MOFs exhibit?
A5: Research shows that the integration of Lewis acidic metal centers and the basic triphenylamine group within H3NTB-based MOFs makes them efficient heterogeneous catalysts. For instance, they have shown efficacy in catalyzing Knoevenagel reactions, cycloaddition of epoxides with CO2, and cascade deacetalization-Knoevenagel reactions. [, , ]
Q6: How does the choice of metal ion in H3NTB-based MOFs impact their catalytic activity?
A6: Studies reveal that the catalytic activity of H3NTB-based MOFs can be fine-tuned by altering the incorporated metal ion. For example, in Knoevenagel reactions, 1-Tb exhibited superior catalytic activity compared to other lanthanide-based counterparts, highlighting the influence of the metal's Lewis acidity on catalytic performance. []
Q7: Have there been any computational studies on H3NTB or its derived MOFs?
A7: While the provided research papers primarily focus on experimental characterization and applications, computational studies can offer valuable insights into the structure-property relationships of H3NTB-based MOFs. Exploring computational databases and literature might reveal relevant information.
Q8: How do structural modifications of the H3NTB ligand influence the properties of the resulting MOFs?
A8: Although direct modifications to H3NTB are not extensively discussed in the provided papers, research suggests that adjusting the arm lengths of similar triphenylamine-based ligands can significantly impact the pore size and surface area of the resulting MOFs, ultimately affecting their gas uptake capacities. []
Q9: What is known about the stability of H3NTB under various conditions?
A9: The research primarily focuses on the stability of H3NTB-derived MOFs rather than the isolated ligand. Investigations into the stability of H3NTB under different conditions, such as pH, temperature, and exposure to light, would be beneficial.
Q10: What analytical techniques are commonly employed to characterize H3NTB-based MOFs?
A10: The research heavily relies on single-crystal X-ray diffraction to elucidate the crystal structures of H3NTB-based MOFs. Additionally, techniques such as powder X-ray diffraction, thermogravimetric analysis, gas adsorption measurements, and various spectroscopic methods are employed to characterize the properties of these materials. [, , ]
Q11: What is known about the environmental impact and degradation of H3NTB and its derived MOFs?
A11: The provided research primarily focuses on the synthesis, characterization, and applications of H3NTB-based MOFs. Further investigations are needed to assess the potential environmental impact and degradation pathways of both H3NTB and its derived materials.
Q12: Are there any studies on the dissolution and solubility of H3NTB-based MOFs?
A12: While the research highlights the stability of some H3NTB-based MOFs, detailed studies on their dissolution behavior and solubility in different media would be valuable for understanding their potential applications in areas such as drug delivery or catalysis.
Q13: What research infrastructure and resources are crucial for advancing the development and application of H3NTB-based MOFs?
A13: Advancing this field requires access to advanced characterization tools such as single-crystal and powder X-ray diffractometers, gas sorption analyzers, and spectroscopic equipment. Additionally, computational resources for modeling and simulating MOF properties are essential, along with expertise in materials science, chemistry, and related disciplines.
Q14: What cross-disciplinary applications and synergies exist for H3NTB-based MOFs?
A14: The unique properties of H3NTB-based MOFs make them promising candidates for diverse applications spanning disciplines like:
- Gas Storage and Separation: Their porous nature and tunable pore sizes enable efficient gas storage and separation, with potential applications in carbon capture and hydrogen storage. [, ]
- Catalysis: The combination of Lewis acidic metal centers and basic sites within the framework offers opportunities for heterogeneous catalysis in various organic reactions. [, , ]
- Sensing: The luminescent properties of some H3NTB-based MOFs make them suitable for sensing applications, including detecting specific ions or molecules. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine](/img/structure/B1425098.png)
![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)



![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)
![N-(Pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1425108.png)





![N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425118.png)

